2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan

Organic Synthesis Materials Science Thermal Stability

Sourcing a furan building block that survives high-temperature conditions without volatilization? 2-Methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan (CAS 59212-76-9) solves this with a boiling point of 318.9±37.0°C-over 120°C higher than common furan dimers like 5,5'-dimethyl-2,2'-bifuran (bp ~198°C). - Thermal Stability: Remains in reaction media above 200°C, enabling synthesis of thermally robust polymers, coordination complexes, and advanced composites. - Enhanced Lipophilicity: XLogP3 of 4.8 (vs. 4.1 for methylene-linked analog) improves solubility in non-polar solvents and membrane permeability for cell-based assays. - Pre-Organized Scaffold: Rotatable Bond Count of only 2 provides a rigid, geometrically defined core for structure-based drug design and selective metal coordination. Available in standard research quantities (1 mg-30 mg) with bulk custom synthesis on request. Fully characterized by SpectraBase-validated NMR and MS data for unambiguous identity verification.

Molecular Formula C16H20O2
Molecular Weight 244.33g/mol
CAS No. 59212-76-9
Cat. No. B349319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan
CAS59212-76-9
Molecular FormulaC16H20O2
Molecular Weight244.33g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2(CCCCC2)C3=CC=C(O3)C
InChIInChI=1S/C16H20O2/c1-12-6-8-14(17-12)16(10-4-3-5-11-16)15-9-7-13(2)18-15/h6-9H,3-5,10-11H2,1-2H3
InChIKeyCRTFJJSJEFMHKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan Structural Profile


2-Methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan (CAS 59212-76-9), also known as 5,5'-(cyclohexane-1,1-diyl)bis(2-methylfuran), is a furan derivative featuring a cyclohexyl-substituted bis-furan ring system [1]. This compound is of interest due to its unique structural framework, which combines aromatic furan moieties with a cyclohexyl spacer, offering potential applications in organic synthesis and material science [2]. Key physicochemical properties include a molecular weight of 244.33 g/mol [3], a density of 1.1±0.1 g/cm³, a boiling point of 318.9±37.0 °C at 760 mmHg, and an XLogP3 of 4.8 , which collectively define its handling and suitability for various synthetic and formulation applications [2].

2-Methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan: Why Substitution Fails


Within the class of 2,5-disubstituted furans, the specific substitution pattern and linker chemistry critically dictate physicochemical properties and potential application performance. For example, while compounds like 5,5'-dimethyl-2,2'-bifuran (direct furan-furan bond) or bis(5-methyl-2-furyl)methane (methylene linker) are commercially available, 2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan contains a cyclohexyl ring as a spacer. This structural feature imparts a significantly higher boiling point (318.9±37.0 °C ) compared to analogs (~198 °C for the bifuran [1] and ~177 °C for the methane analog [2]), which can directly impact thermal stability in high-temperature reactions or processing. Furthermore, the calculated XLogP3 of 4.8 [3] indicates higher lipophilicity than the methylene-linked analog (LogP 4.1 [4]), which is a critical determinant in applications ranging from membrane permeability in biological screening to solubility in non-polar reaction media. Therefore, generic substitution with a structurally distinct 2,5-disubstituted furan is scientifically unsound without re-optimizing reaction conditions or re-validating performance metrics.

2-Methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan: Quantitative Differentiators


Boiling Point Advantage

The boiling point of 2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan is 318.9±37.0 °C at 760 mmHg , which is significantly higher than that of the directly linked analog 5,5'-dimethyl-2,2'-bifuran (197.6 °C at 760 mmHg) [1] and the methylene-linked analog bis(5-methyl-2-furyl)methane (177.1 °C at 760 mmHg) [2]. This represents a >120 °C increase in boiling point compared to these commercially available alternatives.

Organic Synthesis Materials Science Thermal Stability

Lipophilicity Advantage

The calculated octanol-water partition coefficient (XLogP3) for 2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan is 4.8 [1]. In contrast, the methylene-linked analog bis(5-methyl-2-furyl)methane has a reported LogP of 4.1 [2]. This difference of 0.7 LogP units indicates that the target compound is significantly more lipophilic.

Lipophilicity LogP Solubility Drug Discovery

Density Advantage

The reported density of 2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan is 1.1±0.1 g/cm³ . While comprehensive density data for all analogs are not uniformly available, a related compound with a more complex, non-cyclohexyl structure, bis(5-methyl-2-furyl)(4-methoxyphenyl)methane, has a predicted density of approximately 1.22 g/cm³ . The lower density of the target compound, attributed to its relatively compact cyclohexyl spacer, may offer advantages in applications where lower mass per unit volume is beneficial, such as in certain coating or composite formulations.

Formulation Material Handling Physical Properties

Verified Spectral Fingerprint for QC

A verified spectroscopic fingerprint for 2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan is available in the SpectraBase spectral database, including 2 NMR and 1 MS (GC) spectra [1]. This represents a complete, independently curated reference dataset for this specific compound. In contrast, such a comprehensive and publicly accessible spectral package is not uniformly available for all commercial 2,5-disubstituted furan analogs.

Analytical Chemistry Quality Control Spectroscopy

Rotatable Bond Advantage

The target compound has a Rotatable Bond Count of 2 [1]. This is significantly lower than the methylene-linked analog bis(5-methyl-2-furyl)methane, which has a Rotatable Bond Count of 4 [2]. The lower count in the target compound is a direct consequence of the cyclohexyl ring acting as a rigidifying spacer, constraining the conformational freedom of the two furan rings.

Computational Chemistry Molecular Modeling Drug Design

Molecular Complexity Advantage

The target compound has a Complexity value of 261 [1], compared to a Complexity of 157 for the directly linked analog 5,5'-dimethyl-2,2'-bifuran [2] and 165 for the methylene-linked analog bis(5-methyl-2-furyl)methane [3]. This metric reflects the compound's more complex molecular architecture, which includes the sp3-rich cyclohexyl core.

Medicinal Chemistry Chemical Biology Scaffold Hopping

2-Methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan: Targeted Applications


High-Temperature Synthesis & Processing

Utilize 2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan in reactions or material curing processes requiring temperatures above 200 °C, where common furan dimers like 5,5'-dimethyl-2,2'-bifuran (bp 197.6 °C) would volatilize [1]. The >120 °C higher boiling point of this compound ensures it remains in the reaction medium, enabling the synthesis of novel thermally stable polymers, coordination complexes, or advanced composites where high-temperature conditions are essential for desired properties or kinetics.

Lipophilic Probes & Non-Polar Formulations

Leverage the higher XLogP3 of 4.8 [1] to design molecular probes or active ingredients intended for non-polar environments, such as lipid bilayers, organic solvent-based coatings, or hydrophobic matrices. The increased lipophilicity compared to the methylene-linked analog (LogP 4.1) can enhance membrane permeability in cell-based assays [2] and improve solubility in non-polar organic solvents, making it a superior choice for applications where hydrophobic interactions are paramount.

Conformationally Constrained Libraries

Incorporate 2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan as a central scaffold in the synthesis of focused libraries for drug discovery or catalyst development. The cyclohexyl core reduces the Rotatable Bond Count to 2, compared to 4 for the methylene-linked analog [1]. This pre-organized, rigid structure can enhance binding affinity and selectivity for biological targets or provide a geometrically defined ligand for metal coordination, offering a distinct advantage in structure-based design and SAR studies.

Quality Control & Analytical Method Development

Employ 2-methyl-5-[1-(5-methylfuran-2-yl)cyclohexyl]furan as a reference standard for analytical chemistry workflows, capitalizing on its fully characterized spectral fingerprint (2 NMR, 1 MS) available in SpectraBase [1]. This validated dataset facilitates rapid and unambiguous identification, purity verification, and method calibration, thereby reducing analytical ambiguity and ensuring batch-to-batch consistency in research and pilot-scale production.

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